molecular formula C21H17BrN2O2 B2937392 3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide CAS No. 255715-83-4

3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide

Cat. No. B2937392
CAS RN: 255715-83-4
M. Wt: 409.283
InChI Key: CXBXLFNFEYEWBE-UHFFFAOYSA-N
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Description

The compound is a pyridinium salt with a fluorenyl group and an aminocarbonyl group attached. Pyridinium salts are often used in organic chemistry due to their stability and reactivity . The fluorenyl group is a polycyclic aromatic hydrocarbon that is often used in the synthesis of various organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridinium group, the fluorenyl group, and the aminocarbonyl group. Fluorine substitution can dramatically influence the chemical outcome of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the pyridinium group might make it soluble in water .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on related pyridinium salts, including those with 3-(aminocarbonyl) substituents, has shown significant interest in their molecular structure and hydrogen bonding capabilities. These compounds, including 1-(2-amino-2-oxoethyl)-3-carbamoylpyridin-1-ium salts with different anions, demonstrate a variety of structural formations such as tubular, ribbon, and two-dimensional grid structures through hydrogen bonding catemer motifs. This diversity is facilitated by both conventional and nonconventional hydrogen bonding, highlighting the potential of such compounds in constructing complex molecular architectures (Wu & Lee, 2012).

Organic Synthesis and Chemical Transformations

The versatility of pyridinium salts in organic synthesis is further evidenced by their role in the synthesis of aminopyrroles and imidazo[1,2-a]pyridines, which are useful in developing various pharmaceutical and materials science applications. For example, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide has been used as a building block for preparing trifluoromethyl-substituted aminopyrroles, demonstrating the utility of these compounds in synthesizing structurally complex and functionally significant molecules (Khlebnikov et al., 2018).

Hydrogen-Bonding Aggregation

The study of hydrogen-bonding aggregation in compounds such as 4-amino-1-(2-carboxyethyl)pyridinium bromide hemihydrate reveals intricate details about molecular interactions and assembly. These insights are crucial for designing new materials with specific properties, such as enhanced stability or tailored electronic characteristics (Kowalczyk et al., 2012).

Pharmacogenomics and Molecular Simulation

Recent advances have extended to the pharmacogenomics and molecular simulation of substituted pyridinium bromides. These studies offer a deeper understanding of how these compounds can interact with biological systems and have potential therapeutic applications. The synthesis and characterization of such ionic liquids, and their applications in pharmacokinetics and molecular simulations, underscore the broad applicability of pyridinium salts in drug discovery and development (Tamilarasan et al., 2023).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a catalyst, the mechanism might involve the transfer of a proton from the pyridinium group .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or as a catalyst in certain reactions .

properties

IUPAC Name

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2.BrH/c22-21(25)16-5-3-9-23(12-16)13-20(24)15-7-8-19-17(11-15)10-14-4-1-2-6-18(14)19;/h1-9,11-12H,10,13H2,(H-,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBXLFNFEYEWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide

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